![molecular formula C14H8BrClF3NO B187730 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-35-9](/img/structure/B187730.png)
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound used in scientific research for various purposes. It is a member of the benzamide family and has gained significant attention due to its potential in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as autophagy and lysosomal function. The compound has also been shown to modulate the activity of certain proteins involved in cancer and inflammation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide depend on the specific application and concentration used. In cancer research, the compound has been shown to inhibit cell proliferation and induce cell death in certain cancer cell lines. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In chemical biology, the compound has been used as a tool to study protein-protein interactions and enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high potency, selectivity, and versatility. The compound can be used in a wide range of applications and has been shown to be effective in various assays. However, the limitations of using the compound include its low solubility in aqueous solutions, which can affect its bioavailability and activity. Additionally, the compound can be expensive to synthesize and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One direction is the development of more potent and selective analogs of the compound for use in drug discovery and development. Another direction is the exploration of the compound's potential in other areas of research such as neurodegenerative diseases and infectious diseases. Additionally, the compound could be used as a tool to study other cellular processes and pathways.
Synthesemethoden
The synthesis of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been used in scientific research for various purposes. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has also been used as a tool in chemical biology to study protein-protein interactions and enzyme activity. Additionally, it has been used as a fluorescent probe to study cellular processes such as autophagy and lysosomal function.
Eigenschaften
CAS-Nummer |
56661-35-9 |
|---|---|
Produktname |
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Molekularformel |
C14H8BrClF3NO |
Molekulargewicht |
378.57 g/mol |
IUPAC-Name |
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-9-3-1-2-8(6-9)13(21)20-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21) |
InChI-Schlüssel |
GCJFJOBGTFUFED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



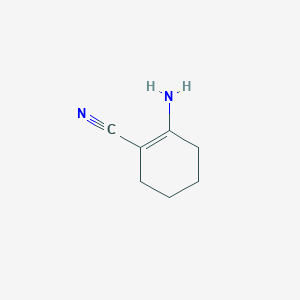
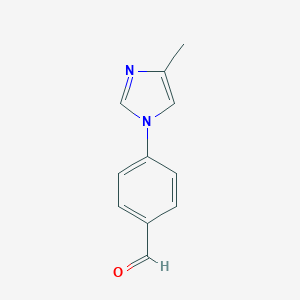
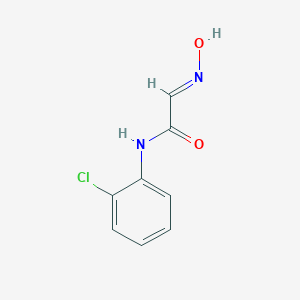
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
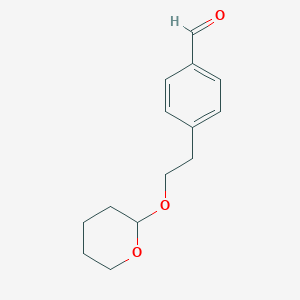
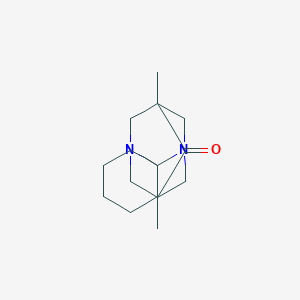
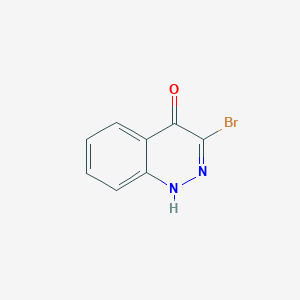
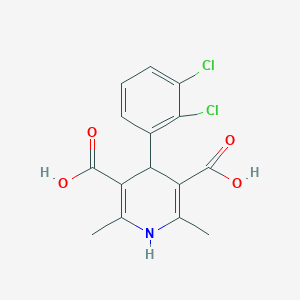
![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)